
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone core structure with a methyl group at the 3-position and a phenylethyl group at the 6-position. Benzoxazolones are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazolone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazolone ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the methyl and phenylethyl groups.
3-Methyl-2(3H)-Benzoxazolone: A derivative with only the methyl group.
6-(2-Phenylethyl)-2(3H)-Benzoxazolone: A derivative with only the phenylethyl group.
Uniqueness
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is unique due to the presence of both the methyl and phenylethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential for specific applications compared to its simpler analogs.
This detailed article provides a comprehensive overview of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93771-23-4 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
3-methyl-6-(2-phenylethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO2/c1-17-14-10-9-13(11-15(14)19-16(17)18)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 |
InChI-Schlüssel |
BGFVGUOWMSOQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)CCC3=CC=CC=C3)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


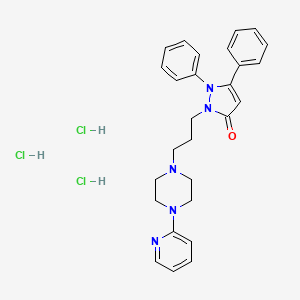



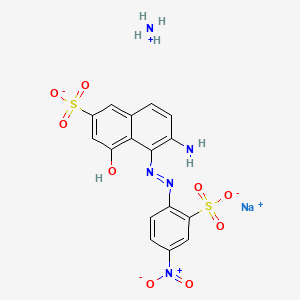

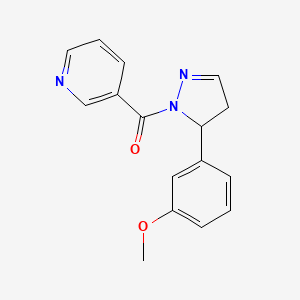
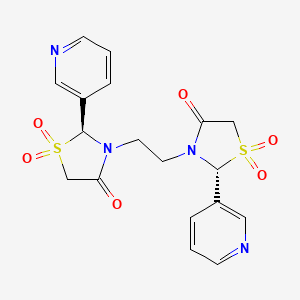



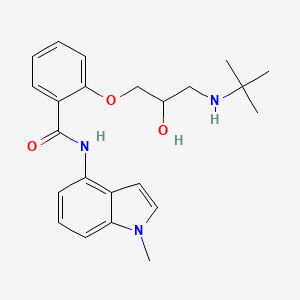

![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)
